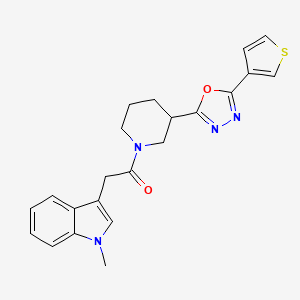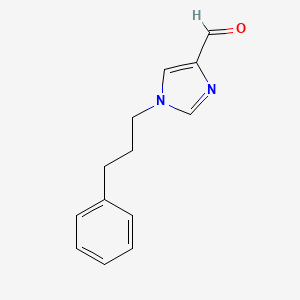
1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-1H-imidazole-4-carbaldehyde (PPCA) is a compound belonging to the family of imidazole-4-carbaldehydes. It is a colorless solid with a melting point of 65-67 °C and a boiling point of 205-207 °C. PPCA is an important intermediate in the synthesis of imidazole-4-carbaldehyde derivatives and is widely used in drug synthesis and development. In addition, PPCA has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde derivatives, similar to 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency, with some showing greater activity than standard antioxidants (Sudha, Subbaiah, & Mahalakshmi, 2021).
Structural Studies and Complexation Stability Constants
Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been conducted. This includes the study of new chiral and achiral derivatives, their synthesis, structural studies, and the determination of complexation stability constants with metal ions (Pařík & Chlupatý, 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde have been explored. This includes the derivation of the N-1 atom of the imidazole ring with different alkyl groups and conversion into various compounds that could exhibit biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Copper-Catalyzed Oxidative Coupling Reactions
A method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This method features high atom economy and mild conditions, making it functionally group-compatible (Li et al., 2015).
Novel Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives
A novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives has been achieved. These derivatives have been used as building blocks in the efficient synthesis of 2-aminoimidazole alkaloids, demonstrating their utility in medicinal chemistry (Ando & Terashima, 2010).
Synthesis of pH-Sensitive Spin Probes
Research has been conducted on the synthesis of pH-sensitive spin probes starting from 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This includes the preparation of novel nitroxides, which are stable and useful for various analytical applications (Kirilyuk et al., 2003).
Mecanismo De Acción
Target of Action
It’s structurally related to 3-phenylpropylamine , which is known to interact with enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the enzyme’s function, potentially altering various biological processes.
Biochemical Pathways
Related compounds such as 3-phenylpropionic acid have been shown to influence the intestinal epithelial barrier function via ahr signaling . This suggests that 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde might also interact with similar biochemical pathways, affecting their downstream effects.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-13-9-15(11-14-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIRFFGQIDZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

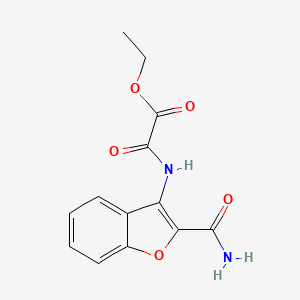
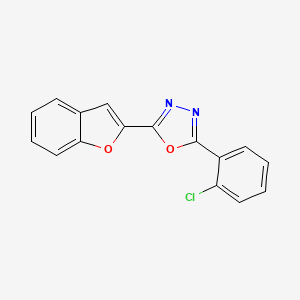
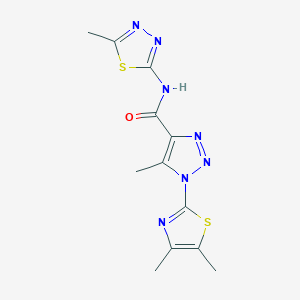
![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)
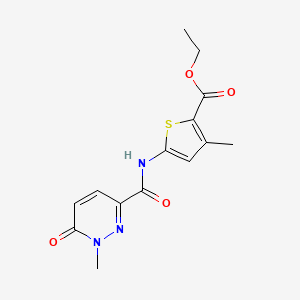


![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)
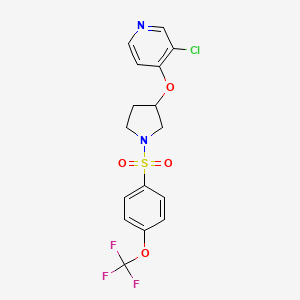
![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)
